Pyrido[1,2-a]quinolin-11-ium chloride
Description
Contextualization within Heterocyclic Chemistry and Quinolines
Pyrido[1,2-a]quinolin-11-ium chloride belongs to the family of quinolizinium (B1208727) salts. The quinolizinium cation (C₉H₈N⁺) is a heterocyclic aromatic compound that is isoelectronic with naphthalene. wikipedia.org Structurally, it can be viewed as a derivative of quinoline (B57606), a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.orgworktribe.com Quinolines themselves are a cornerstone of heterocyclic chemistry, first discovered in coal tar in the 19th century and forming the core of many biologically active molecules, most notably the antimalarial drug quinine. worktribe.com
The key feature of the Pyrido[1,2-a]quinolin-11-ium cation is the fusion of a pyridine ring to a quinoline system, resulting in a tetracyclic aromatic structure with a positively charged nitrogen atom at a bridgehead position. This arrangement imparts unique electronic and chemical properties to the molecule. The chemistry of quinolizinium ions and their derivatives has been the subject of several reviews, highlighting their importance in the field. thieme-connect.de
Significance in Contemporary Chemical Research
The pyrido[1,2-a]quinolinium framework and related polycyclic quinolizine derivatives are of significant interest in contemporary chemical research due to their diverse potential applications. These compounds are explored for their unique photophysical properties, with some derivatives exhibiting intense luminescence, making them candidates for fluorescent dyes and chemosensors. jraic.com
Furthermore, the rigid, planar structure and the positive charge of the quinolizinium system make these compounds interesting scaffolds in medicinal chemistry. Researchers have synthesized various derivatives to explore their biological activities. nih.govnih.gov Recent studies have also focused on the use of pyrido[1,2-a]quinoline structures in organometallic chemistry, for instance, in the synthesis of palladacycles, which are of interest in catalysis. researchgate.net The development of novel synthetic methodologies, including microwave-assisted and palladium-catalyzed reactions, continues to expand the accessibility and diversity of these complex heterocyclic systems. nih.govnih.gov
Historical Development of Pyrido[1,2-a]quinolinium Chemistry
The history of pyrido[1,2-a]quinolinium chemistry is intertwined with the broader exploration of quinolizinium salts. Early synthetic work, dating back to the mid-20th century, focused on establishing reliable methods for constructing the quinolizinium core. A common and enduring strategy involves the cyclization of a 2-substituted pyridine with a suitable reaction partner, followed by dehydrogenation or other aromatization steps. wikipedia.org
One of the foundational methods for synthesizing quinolizinium derivatives is the cyclization of N-alkylated 2-halopyridinium salts. Over the years, numerous variations and improvements to these initial synthetic routes have been developed. A significant body of work has been dedicated to the synthesis of substituted quinolizinium salts, including alkyl and aryl derivatives, to study their properties and reactivity. rsc.org The synthesis of hydroxyquinolizinium salts and their subsequent reactions have also been a focus of historical research in this area. worktribe.com These foundational studies paved the way for the more complex and targeted synthetic efforts seen in contemporary research.
Detailed Research Findings
The chemical properties of this compound and its derivatives are primarily defined by their molecular structure. The following tables summarize key identification and spectroscopic data for the parent compound and related structures, based on available chemical literature.
Table 1: Chemical Identification of this compound
| Property | Value | Reference |
| CAS Number | 2739-92-6 | bldpharm.com |
| Molecular Formula | C₁₃H₁₀ClN | bldpharm.com |
| Molecular Weight | 215.68 g/mol | cymitquimica.com |
Table 2: Spectroscopic Data for Pyrido[1,2-a]quinoline Derivatives and Related Compounds
| Spectroscopic Technique | Compound Type | Observed Characteristics | Reference |
| ¹H NMR | Pyrido[1,2-a]quinoline derivatives | Aromatic protons typically appear in the range of δ 7.0-9.5 ppm. The chemical shifts are influenced by the substituents and the cationic nature of the ring system. | uchicago.eduuncw.edu |
| ¹³C NMR | Pyrido[1,2-a]quinoline derivatives | Aromatic carbons resonate in the region of δ 110-160 ppm. The carbon atoms adjacent to the cationic nitrogen show characteristic downfield shifts. | nih.govuchicago.edu |
| Mass Spectrometry (MS) | Pyridoquinoline derivatives | The molecular ion peak ([M]⁺ or [M+H]⁺) is typically observed, confirming the molecular weight of the cation. Fragmentation patterns can provide structural information. | nih.gov |
| Infrared (IR) Spectroscopy | Pyrido[1,2-a]quinoline palladacycles | Characteristic bands for C=C and C=N stretching vibrations are observed in the 1500-1650 cm⁻¹ region. | researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzo[c]quinolizin-11-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N.ClH/c1-2-7-13-11(5-1)8-9-12-6-3-4-10-14(12)13;/h1-10H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPVHTLHMYGGEY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=[N+]32.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637627 | |
| Record name | Pyrido[1,2-a]quinolin-11-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-92-6 | |
| Record name | NSC93859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido[1,2-a]quinolin-11-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyrido 1,2 a Quinolin 11 Ium Chloride and Analogues
Classical Synthetic Routes
Classical approaches to the pyrido[1,2-a]quinolinium framework often rely on fundamental organic reactions, including photochemical cyclizations and sequential reaction sequences.
Photocyclization Approaches for Benzoquinolizinium Systems
Photochemical reactions, particularly those involving pyridinium (B92312) salts, offer a pathway to complex heterocyclic systems. The photocyclization of pyridinium salts can lead to the formation of bicyclic aziridines, which are versatile intermediates. psu.edursc.orgscilit.comnih.gov This process is an example of a broader group of benzene-like photocyclization reactions. psu.edu The initial step involves the excited-state electrocyclic ring closure of the pyridinium cation, which can be analogized to the Nazarov cyclization, occurring from a π–π* excited state. psu.edu This leads to the formation of intermediates that can be transformed into various heterocyclic structures. researchgate.net
The synthetic utility of these reactions is significant, as the resulting bicyclic aziridine (B145994) photoproducts contain a strained vinyl-aziridine unit, making them amenable to stereo- and regiocontrolled nucleophilic ring-opening reactions. psu.edu While not a direct synthesis of pyrido[1,2-a]quinolin-11-ium chloride, these photochemical strategies for creating benzoquinolizinium systems, which are structurally analogous, demonstrate the potential of light-induced cyclizations in constructing complex nitrogen-containing heterocycles. The photochemical synthesis of dihydroquinolinones has also been explored, showcasing the utility of photochemistry in building quinoline-based structures. uct.ac.za
Multi-step Reaction Sequences for Pyrido[1,2-a]quinolinium Formation
Multi-step and one-pot syntheses provide a versatile platform for constructing the pyrido[1,2-a]quinolinium core. A general approach involves the reaction of precursors that form a carbonyl-stabilized quinolinium ylide, which then acts as a 1,3-dipole equivalent. acs.org This intermediate can undergo a formal [3+2]-cycloaddition with a suitable reaction partner. acs.org
For instance, various substituted pyrrolo[1,2-a]quinolines have been synthesized through a one-pot reaction mediated by triethylamine (B128534) (Et3N). acs.org This process begins with a formal [3+2]-cycloaddition stage, which involves the dearomatization of the quinoline (B57606) moiety, followed by a ring-opening of the resulting cyclic intermediate and an elimination sequence to furnish the final product. acs.org Similarly, novel classes of related bridgehead nitrogen heterocycles, such as pyrido[1,2-a]pyrimidinium ions, have been synthesized in high yields through two-step, one-pot reactions. rsc.orgnih.gov These methods highlight the efficiency of building complex heterocyclic systems through sequential, planned reaction pathways.
Modern Catalyst-Mediated Synthesis
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including pyrido[1,2-a]quinolinium derivatives. Copper and palladium catalysts are particularly prominent in this area.
Transition Metal Catalysis
Copper catalysis offers a practical and efficient means for the synthesis of quinoline-based and related nitrogen-containing heterocyclic structures. A variety of copper-catalyzed domino reactions have been developed to produce quinoline derivatives. rsc.org For example, the synthesis of quinindoline derivatives has been achieved through a copper-catalyzed dual cyclization process. nih.govnih.gov The mechanism for this transformation is proposed to start with a Lewis acid-accelerated addition of an aniline (B41778) to a nitrile, which forms an indole (B1671886) substructure. This is followed by a subsequent copper-catalyzed C-N coupling reaction to construct the quinoline portion of the molecule. nih.govnih.gov
Furthermore, copper catalysts, such as copper(I) iodide (CuI), have been employed in the one-pot tandem C-N bond formation and intramolecular amidation to synthesize pyrido[1,2-a]pyrimidin-4-ones. nih.gov A plausible mechanism involves the coordination of an amino-acrylate ester to the Cu(I) species, followed by oxidative addition of a 2-halopyridine to form a Cu(III) intermediate. nih.gov Subsequent base-promoted deprotonation and bond formation lead to the cyclized product. nih.gov Pyrido-fused quinazolinones have also been synthesized via a copper-catalyzed cascade C(sp²)–H amination and annulation. rsc.org
| Catalyst | Starting Materials | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| CuCl₂ | 2-aminoarylmethanols and isoquinolines/pyridines | Pyrido-fused quinazolinones | Cascade C(sp²)–H amination and annulation | rsc.org |
| Cu catalyst | Anilines and nitriles | Quinindolines | Dual cyclization via C-N coupling | nih.govnih.gov |
| CuI | 2-halopyridines and (Z)-3-amino-3-arylacrylates | Pyrido[1,2-a]pyrimidin-4-ones | Tandem Ullmann-type C–N cross-coupling and intramolecular amidation | nih.gov |
| Cu catalyst | Enaminones and 2-halobenzaldehydes | Quinolines | Domino reaction (aldol, C-N formation, elimination) | rsc.org |
| CuI | Acyl ureas | Disubstituted quinazoline (B50416) diones | Intramolecular cyclization | organic-chemistry.org |
Palladium catalysis provides a powerful and versatile tool for the synthesis of quinolines and their fused derivatives, including the pyrido[1,2-a]quinoline framework. One notable approach involves the formation of palladacycles as key intermediates. researchgate.net Palladacycles of pyrido[1,2-a]quinoline complexes can be synthesized through a one-pot reaction of quinolines with an isonitrile in the presence of a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). researchgate.net These palladacycles can also be generated from the reaction of quinolines with Pd(dba)₂ and triphenylphosphine (B44618) (PPh₃) to form dinuclear palladium complexes, which are then converted to the final palladacycles. researchgate.net
Palladium-catalyzed reactions have been extensively used to construct the quinoline core. nih.govrsc.org For example, palladium-catalyzed intramolecular Heck cyclization of N-phenyl-1H-imidazole-4-carboxamide has been reported. nih.gov Another strategy involves the palladium-catalyzed dearomatizing carbonylation of N-(2-bromophenyl)pyridine-2-amines to yield pyrido[2,1-b]quinazolin-11-ones. nih.gov More complex tricyclic quinolin-2(1H)-ones have been synthesized via a palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes. rsc.org A concise route to 4,5-fused tricyclic 2-quinolones has also been developed through the palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. rsc.org
| Catalyst/Ligand | Starting Materials | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Pd(dba)₂ | Quinolines and isonitriles | Pyrido[1,2-a]quinoline palladacycles | One-pot palladacycle formation | researchgate.net |
| Pd(OAc)₂ / Et₃N | Iodo-methoxypivaloylaminobenzenes and methyl acrylate | Quinolin-2(1H)-ones | Heck coupling followed by cyclization | nih.gov |
| Pd(dba)₂ / DIBPP | N-(2-bromophenyl)pyridine-2-amines | Pyrido[2,1-b]quinazolin-11-ones | Dearomatizing carbonylation | nih.gov |
| Pd catalyst | 1,7-enynes, perfluoroalkyl iodides, hydroxylamine | Tricyclic quinolin-2(1H)-ones | Cascade radical cyclization and C–H amination | rsc.org |
| Pd catalyst | Alkyne-tethered N-substituted o-iodoanilines | 4,5-fused tricyclic 2-quinolones | Intramolecular carbonylative annulation | rsc.org |
| Pd catalyst | Pyrylium tetrafluoroborates and ortho-bromoanilines | Pyrido[1,2-a]indoles | Intramolecular cyclization of pyridinium salt | rsc.org |
Rhodium-Catalyzed Cycloadditions in Quinolines
The synthesis of quinoline derivatives has been effectively achieved through rhodium-catalyzed reactions. An environmentally friendly protocol has been developed using a Rh(II)acetate/TPPTS catalytic system in an aqueous medium. rsc.org This method facilitates the reaction between anilines and allyl alcohols to produce the corresponding quinolines in moderate to good yields. A key advantage of this system is its recyclability; the catalyst can be reused for up to five runs without a significant loss of its catalytic activity. rsc.org This approach represents a sustainable option for synthesizing the core quinoline structure, a precursor to more complex fused systems like this compound.
Metal-Free Methodologies for Fused Heterocycles
In recent years, there has been a significant shift towards the development of metal-free synthetic routes for quinolines and their fused heterocyclic analogues, driven by the need for more sustainable and cost-effective processes. rsc.orgnih.gov Traditional methods such as the Skraup, Doebner-Von Miller, and Friedländer syntheses, while foundational, often require harsh conditions and toxic reagents. nih.govmdpi.com Modern metal-free approaches aim to overcome these limitations.
One innovative strategy is the use of electrocatalysis. An efficient electrocatalytic [4+2] cycloaddition has been documented for constructing lactone- or lactam-fused quinoline frameworks. nih.gov This method relies on an iodide-mediated electro-oxidation of secondary amines to form imines, which then undergo cycloaddition. nih.gov The process is notable for its compatibility with a diverse array of functional groups and its operation under mild conditions, eliminating the need for transition metals or chemical oxidants. nih.gov
Other metal-free strategies include modifications to classic reactions, such as using microwave irradiation or ionic liquids to improve efficiency and yields. nih.govmdpi.com For instance, a Friedländer-based, transition-metal-free aerobic synthesis of chromene-fused quinolinones has been reported, which involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols. researchgate.net These methodologies highlight a growing trend towards greener chemistry in the synthesis of complex heterocyclic compounds. rsc.org
Annulation Reactions and Cycloadditions
Annulation and cycloaddition reactions are powerful tools for building the polycyclic structure of this compound analogues. These reactions allow for the efficient construction of multiple rings in a single synthetic sequence.
[3+2] Cycloaddition Pathways Involving Quinolinium Salts and Ylides
The [3+2] cycloaddition reaction is a key strategy for synthesizing the pyrrolo[1,2-a]quinoline (B3350903) core structure. nih.govmsu.edu This pathway typically involves the reaction of a quinolinium ylide, which acts as a 1,3-dipole, with a dipolarophile, such as an electron-poor alkene. nih.govdoaj.org Quinolinium ylides are often generated in situ by the deprotonation of N-alkylated quinolinium salts. nih.govdoaj.org
Research has shown that carboxylic ester and amide-stabilised anions derived from quinolinium salts react with dipolarophiles like arylidenemalononitriles and N-methylmaleimide to yield pyrroloquinoline adducts. nih.gov These reactions proceed with high regio- and stereoselectivity, often forming a single isomer product. nih.govdoaj.org The reaction mechanism can be a concerted [3+2] dipolar cycloaddition or a stepwise conjugate addition followed by cyclization. nih.gov
A recent cascade synthesis involves the reaction of push-pull nitro heterocycles (like 3-nitrobenzofurans) with carbonyl-stabilized quinolinium ylides. nih.gov This one-pot transformation proceeds through a formal [3+2]-cycloaddition, followed by a ring-opening and elimination sequence to afford the substituted pyrrolo[1,2-a]quinoline products in good to high yields. nih.gov
| Ylide Precursor (Quinolinium Salt) | Dipolarophile | Base/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Q⁺-CH₂-CO₂Me Br⁻ | Arylidenemalononitriles | Triethylamine | Dihydro-pyrroloquinoline | Good | nih.gov |
| Q⁺-CH₂-CONMe₂ Br⁻ | N-Methylmaleimide | Triethylamine | Tetrahydro-pyrroloquinoline | Good | nih.gov |
| Carbonyl-stabilized quinolinium ylides | 3-Nitrobenzofurans | Et₃N | Substituted pyrrolo[1,2-a]quinolines | Good to High | nih.gov |
| Carbonyl-stabilized quinolinium ylides | 1-Ts-3-nitroindoles | Et₃N | Substituted pyrrolo[1,2-a]quinolines | Good to High | nih.gov |
Intramolecular Cyclization Reactions for Tetracyclic Quinoline Derivatives
Intramolecular cyclization is a crucial method for assembling complex, multi-ring systems, including tetracyclic quinoline derivatives that are structurally related to the pyrido[1,2-a]quinolinium core. libretexts.org These reactions often involve forming a new ring by connecting two reactive sites within the same molecule.
One notable example is the synthesis of isoindolo[2,1-a]quinoline-5,11-diones. nih.gov Starting from 2-(2-acetylphenyl)isoindoline-1,3-dione, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in refluxing toluene (B28343) leads to the tetracyclic product in high yield via an enaminone formation followed by intramolecular cyclization and elimination. nih.gov Another approach involves the intramolecular cyclization of N-methyl-anilines with methyl 1H-indole-3-carboxylate to produce tetracyclic ketones, which can be further converted to 11-chloroneocryptolepines. nih.gov
Microwave irradiation has been shown to accelerate these cyclization reactions and improve yields compared to conventional heating. nih.gov Organocatalysts, such as L-proline, have also been employed to facilitate the three-component coupling of aromatic amines, aldehydes, and barbituric acids to form tetracyclic pyrimido[4,5-b]quinoline-diones through a cascade of reactions including an intramolecular cyclization step. nih.gov
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2-acetylphenyl)isoindoline-1,3-dione | DMF-DMA, Toluene, Reflux | Isoindolo[2,1-a]quinoline-5,11-dione | 93% | nih.gov |
| N-methyl-anilines + Methyl 1H-indole-3-carboxylate | 1) NCS, CH₂Cl₂; 2) Diphenyl ether, 250 °C | Tetracyclic ketones (precursors to 11-chloroneocryptolepines) | 68-98% | nih.gov |
| Aromatic amines + Aldehydes + Barbituric acid | L-proline, H₂O, Reflux | 5-aryl-pyrimido[4,5-b]quinoline-diones | 82-92% | nih.gov |
Derivatization and Functionalization Strategies
Once the core heterocyclic system is assembled, derivatization and functionalization are employed to introduce a variety of substituents, allowing for the fine-tuning of the molecule's properties.
Substituent Introduction and Modification
The pyrrolo[1,2-a]quinoline scaffold, synthesized via methods like [3+2] cycloaddition, is amenable to further chemical modification. nih.gov For instance, adducts formed from the reaction of quinolinium ylides can undergo Suzuki–Miyaura coupling reactions to introduce new aryl or heteroaryl groups. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation. Furthermore, the products can be subjected to reduction or oxidation reactions to alter the saturation level of the heterocyclic rings, providing access to a wider range of dihydro- and tetrahydroquinoline derivatives. nih.gov
Another approach involves the development of one-pot tandem reactions that build and functionalize the core in a single operation. A copper-catalyzed synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters demonstrates this principle. nih.gov This protocol, which proceeds via a tandem Ullmann-type C–N coupling and intramolecular amidation, shows broad functional group compatibility and allows for the modular synthesis of a diverse library of derivatives. nih.gov
Formation of Fused Heterocyclic Systems (e.g., Pyrido[1,2-a]pyrimidinium, Pyrido[1,2-a]quinoxalinium, Indeno-Fused Quinolizinium)
The strategic fusion of additional heterocyclic rings onto the quinolizinium (B1208727) framework gives rise to a diverse array of complex structures with unique chemical and physical properties. This section explores the synthetic methodologies employed to construct such fused systems, specifically focusing on the formation of pyrido[1,2-a]pyrimidinium, pyrido[1,2-a]quinoxalinium, and indeno-fused quinolizinium salts. These syntheses often involve multi-step sequences or one-pot reactions, showcasing a range of synthetic strategies from classical condensation reactions to modern transition-metal-catalyzed processes.
Pyrido[1,2-a]pyrimidinium Systems
The synthesis of pyrido[1,2-a]pyrimidinium salts is well-established, with a common and effective method involving the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents like acetals. rsc.org This approach allows for the construction of the pyrimidine (B1678525) ring fused to the pyridinium core. Research has demonstrated that these reactions can proceed efficiently at room temperature, providing good yields of the desired pyrido[1,2-a]pyrimidinium salts, which can be isolated as perchlorate (B79767) or bromide salts. rsc.org The intermediates in this transformation have been identified as 2-(2-acylvinylamino)pyridines. rsc.org
A highly efficient, two-step, one-pot reaction has also been developed, yielding a novel class of fluorescent pyrido[1,2-a]pyrimidinium ions with yields reaching up to 93%. nih.gov These compounds are noted for their stability and strong fluorescence in polar solvents. nih.gov
Another versatile strategy involves the condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone to form dihydrofuranone intermediates. researchgate.net These intermediates can then be cyclized using reagents such as phosphorus oxychloride or sodium ethoxide in ethanol (B145695) to furnish the target pyrido[1,2-a]pyrimidines in good yields. researchgate.net
Table 1: Synthesis of Pyrido[1,2-a]pyrimidinium Analogues
Pyrido[1,2-a]quinoxalinium Systems
The synthesis of pyrido[1,2-a]quinoxalines can be achieved through straightforward, one-step procedures using commercially available starting materials. rsc.org This accessibility makes them attractive targets for various applications. These compounds are noted for their pH-dependent fluorescence properties. rsc.org
A specific method for the formation of 6-oxidopyrido[1,2-a]quinoxalinium derivatives involves the reaction of quinoxalin-2-one with various aldehydes. researchgate.net This reaction is typically carried out by heating the reactants in the presence of an acid, leading to the formation of zwitterionic products in moderate yields. researchgate.net
Table 2: Synthesis of Pyrido[1,2-a]quinoxalinium Analogues
Indeno-Fused Quinolizinium Systems
A powerful strategy for the synthesis of indeno-fused quinolizinium salts involves the generation and subsequent cyclization of benzannulated enyne-allenes. acs.orgacs.orgnih.gov The synthesis begins with the preparation of a benzannulated enediynyl propargylic alcohol via two sequential Sonogashira cross-coupling reactions starting from 1-bromo-2-iodobenzene. acs.orgacs.orgnih.gov This alcohol is then converted to a mesylate, which subsequently reacts with a 4-substituted pyridine (B92270) to furnish the key benzannulated enediyne precursor. acs.org
Upon exposure of this enediyne to a base such as triethylamine, a 1,3-prototropic rearrangement occurs, forming a benzannulated enyne-allene intermediate. acs.orgnih.gov This intermediate then undergoes a cascade reaction, which can be envisioned as either a concerted Diels-Alder reaction or a two-step process involving a Schmittel cyclization followed by intramolecular radical coupling and subsequent prototropic rearrangement, to yield the indeno-fused quinolizinium salt in quantitative yield. acs.orgnih.gov
Table 3: Synthesis of Indeno-Fused Quinolizinium Analogues
Reaction Mechanisms and Chemical Reactivity of Pyrido 1,2 a Quinolin 11 Ium Chloride Systems
Electrophilic and Nucleophilic Reactivity Profiles
The positively charged nitrogen atom in the pyrido[1,2-a]quinolin-11-ium ring system acts as a strong electron-withdrawing group, which deactivates the entire aromatic system towards electrophilic attack. However, the distribution of this deactivation is not uniform across the rings. In general, electrophilic aromatic substitution on quinoline (B57606) itself preferentially occurs on the benzene (B151609) ring at positions 5 and 8, as the pyridine (B92270) ring is more deactivated. reddit.com In the case of the pyrido[1,2-a]quinolin-11-ium cation, the deactivating effect of the quaternary nitrogen is expected to be even more pronounced, making electrophilic substitution challenging under standard conditions. When such reactions do occur, they are anticipated to take place on the carbocyclic aromatic ring (positions 7, 8, 9, or 10), which is less deactivated than the pyridinium (B92312) and quinolinium rings. Studies on related N-fused heterocyclic systems, such as pyrido[1,2-a]benzimidazoles, have shown that the position of electrophilic attack can be influenced by the nature and position of existing substituents. researchgate.net
Conversely, the electron-deficient nature of the pyrido[1,2-a]quinolin-11-ium system makes it highly susceptible to nucleophilic attack. Nucleophilic addition is a characteristic reaction of pyridinium and quinolinium salts. quimicaorganica.orgquimicaorganica.org For quinoline, nucleophilic attack typically occurs at positions 2 and 4 of the pyridine ring. quimicaorganica.org In the pyrido[1,2-a]quinolin-11-ium cation, the positions ortho and para to the positively charged nitrogen are activated towards nucleophiles. Therefore, nucleophilic addition is expected to occur preferentially at positions in the pyridinium and quinolinium ring systems that can effectively stabilize the resulting intermediate. The exact site of attack will be governed by both electronic and steric factors. Weaker nucleophiles that may not react with neutral pyridine readily add to pyridinium salts due to the enhanced electrophilicity. quimicaorganica.org
Radical Intermediates and Pathways
The generation of radical intermediates from pyridinium salts through single-electron transfer (SET) processes is a well-established concept, particularly in the field of photoredox catalysis. researchgate.net The pyrido[1,2-a]quinolin-11-ium cation, being a type of pyridinium salt, can be expected to participate in similar radical pathways. Upon reduction, the pyridinium moiety can form a neutral radical species.
Recent advancements in photoredox catalysis have demonstrated the use of aryldiazonium salts as precursors for aryl radicals. researchgate.net By analogy, it is plausible that appropriately substituted pyrido[1,2-a]quinolin-11-ium derivatives could either generate or react with radical species. The stability of the potential radical intermediate will be a key factor in determining the feasibility of such pathways. The extended π-system of the pyrido[1,2-a]quinolin-11-ium core could provide resonance stabilization to a radical intermediate, thereby facilitating its formation.
Intramolecular Rearrangements and Cyclizations
Fused heterocyclic systems containing quinolinium or pyridinium moieties are known to undergo a variety of intramolecular rearrangements and cyclization reactions, often leading to the formation of complex polycyclic structures. For instance, the synthesis of pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones has been achieved through palladium-catalyzed dearomatizing carbonylation, which involves intramolecular cyclization. nih.gov
Furthermore, intramolecular oxidative cyclization has been employed in the synthesis of meso,β-pyrrolo- and indolo[1,2-a]quinoxalino-fused porphyrins, highlighting the utility of cyclization reactions in building complex fused systems. nih.gov Copper-catalyzed intramolecular amidation has also been used to construct pyrido[1,2-a]pyrimidin-4-ones. nih.gov While specific examples for the pyrido[1,2-a]quinolin-11-ium system are not extensively documented, the principles from related systems suggest that appropriately functionalized derivatives could undergo intramolecular cyclizations to form novel, extended polycyclic aromatic compounds. The presence of suitable functional groups on the pyrido[1,2-a]quinolin-11-ium backbone would be a prerequisite for such transformations.
A variety of cyclization reactions in related heterocyclic systems are summarized in the table below.
| Precursor System | Reaction Type | Product | Catalyst/Conditions |
| N-(2-bromophenyl)pyridine-2-amines | Palladium-catalyzed dearomatizing carbonylation | Pyrido[2,1-b]quinazolin-11-ones | Pd/DIBPP nih.gov |
| 3-bromo-N-(pyridine-2-yl)pyridine-2-amines | Palladium-catalyzed dearomatizing carbonylation | Dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones | Pd/DIBPP nih.gov |
| meso-pyrrolo/indolo[1,2-a]quinoxalino-appended porphyrins | PIFA-promoted intramolecular oxidative cyclization | meso,β-pyrrolo/indolo[1,2-a]quinoxalino-fused porphyrins | PIFA nih.gov |
| 2-halopyridines and (Z)-3-amino-3-arylacrylate esters | Tandem C-N bond formation/intramolecular amidation | Pyrido[1,2-a]pyrimidin-4-ones | CuI nih.gov |
Stability and Tolerance to Reaction Conditions
The stability of N-heterocyclic aromatic cations like pyrido[1,2-a]quinolin-11-ium chloride is influenced by several factors, including the nature of the counter-ion, the presence of substituents, and the reaction medium. Generally, the aromatic nature of the fused ring system imparts a degree of thermal stability. However, the presence of the quaternary nitrogen and the chloride counter-ion can influence its behavior under various reaction conditions.
The thermal degradation of polyvinyl chloride (PVC) is known to proceed via dehydrochlorination, and while the context is different, it highlights the potential for reactions involving the chloride ion at elevated temperatures. psu.edu The stability of the pyrido[1,2-a]quinolin-11-ium cation will also be dependent on the pH of the medium. In highly basic solutions, nucleophilic attack by hydroxide (B78521) ions can lead to the formation of pseudo-bases and potentially ring-opened products. The compound is expected to be more stable in acidic to neutral conditions. Physiologically acceptable salts of related pyrido[1,2-a]pyrimidine (B8458354) derivatives can be formed with various bases, indicating their reactivity towards bases. google.com
Redox Properties, including Chemically Reversible Reductions
The redox properties of quinolinium salts have been investigated using techniques such as cyclic voltammetry. These compounds are known to undergo reduction at the electron-deficient pyridinium ring. A study on various quinolinium salts reported reduction potentials ranging from -0.43 to -1.08 V. nih.govcapes.gov.br The specific reduction potential of a given quinolinium derivative is influenced by its structural features. nih.govcapes.gov.br
For the pyrido[1,2-a]quinolin-11-ium cation, a one-electron reduction would lead to the formation of a neutral radical species. The reversibility of this reduction would depend on the stability of the resulting radical. The extended conjugation of the pyrido[1,2-a]quinolin-11-ium system could stabilize the radical, potentially allowing for a chemically reversible reduction. The table below presents the reduction potentials of several quinolinium salts, providing a comparative context for the expected redox behavior of the pyrido[1,2-a]quinolin-11-ium system.
| Quinolinium Salt Derivative | Reduction Potential (V) |
| Sidechain bis(2-methylthio)vinyl | -0.43 to -1.08 nih.govcapes.gov.br |
| 2-methylthio-2-aminovinyl | -0.43 to -1.08 nih.govcapes.gov.br |
| Dithioacetic acid functionality | -0.43 to -1.08 nih.govcapes.gov.br |
| 2-quinolylvinyl functionality | -0.43 to -1.08 nih.govcapes.gov.br |
| 2-styrylvinyl functionality | -0.43 to -1.08 nih.govcapes.gov.br |
| Guanidine sulfide (B99878) functionality | -0.43 to -1.08 nih.govcapes.gov.br |
Advanced Spectroscopic Characterization and Photophysical Investigations
Electronic Absorption and Emission Properties
The electronic behavior of pyrido[1,2-a]quinolin-11-ium chloride and its derivatives is governed by the π-conjugated system extending across the quinoline (B57606) and pyridine (B92270) rings.
The absorption of ultraviolet and visible light by this compound is characterized by electronic transitions within its aromatic system. The UV-visible spectra of related quinoline derivatives typically exhibit multiple absorption maxima corresponding to π-π* electronic transitions. mdpi.com For instance, the spectra of quinoline-based compounds often show characteristic absorptions for both the quinoline and other aromatic moieties present in the structure. mdpi.com Studies on various quinoline derivatives have recorded absorption bands in the range of 280 to 510 nm. researchgate.net Specifically, a related compound, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate, displays absorption maxima at 246, 256, 264, 300, 311, and 325 nm in methanol, which are typical for benzene (B151609) and quinoline π-π* transitions. mdpi.com
Many compounds featuring the pyrido[1,2-a]quinolinium core or similar fused heterocyclic structures are known for their fluorescent properties. The emission characteristics are highly dependent on the specific substituents and the molecular environment. For example, derivatives such as pyridoindoles exhibit strong fluorescence with emission colors that can be tuned from blue to green and even orange based on their substitution patterns. nih.gov Similarly, certain pyrido[2,3-b]indolizines are noted for their green light emission. mdpi.com A derivative, 2-aminopyrido[1,2-a]quinoxalin-11-ylium, was found to emit light at 580 nm following excitation at 470 nm. nih.gov In contrast, another related compound, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate, shows emission at shorter wavelengths with maxima at 348 nm and 358 nm. mdpi.com
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, varies significantly among related heterocyclic compounds. Research has shown that pyridoindole derivatives can achieve very high quantum yields, some approaching 80% (or 0.80). nih.gov A study on a series of pyrido[2,3-b]indolizines reported quantum yields ranging from 55% to 82%. mdpi.com On the other hand, a 2-aminopyrido[1,2-a]quinoxalin-11-ylium derivative was estimated to have a quantum yield of 0.23, while certain styrylquinolines have shown much smaller quantum yields, with one example being as low as 0.034. nih.govnih.gov This wide range highlights the sensitivity of fluorescence efficiency to structural modifications.
Table 1: Fluorescence Quantum Yields of Related Heterocyclic Compounds
| Compound Class | Reported Quantum Yield (ΦF) | Reference |
|---|---|---|
| Pyrido[2,3-b]indolizines | 0.55 - 0.82 | mdpi.com |
| Pyridoindoles | ~0.80 | nih.gov |
| 2-aminopyrido[1,2-a]quinoxalin-11-ylium derivative | 0.23 | nih.gov |
| Styrylquinolines | 0.034 | nih.gov |
The Stokes shift, the difference in wavelength between the absorption and emission maxima, is a critical parameter in fluorescence spectroscopy. Large Stokes shifts are often desirable as they facilitate the detection of emission photons against a low background. nih.gov In quinoline-based fluorophores, large Stokes shifts are frequently associated with an intramolecular charge transfer (ICT) character in the excited state. nih.gov The Lippert-Mataga equation is often employed to analyze this phenomenon by relating the Stokes shift to solvent polarity and the change in dipole moment between the ground and excited states. nih.gov Studies of related compounds have shown significant Stokes shifts; for example, a series of styrylquinolines exhibited Stokes shifts ranging from 131 nm (6505 cm⁻¹) to 152 nm (8169 cm⁻¹). nih.gov A pyrido[2,3-b]indolizine derivative was reported to have a large Stokes shift of 4950 cm⁻¹. mdpi.com
Table 2: Stokes Shifts of Related Fluorescent Compounds
| Compound Class | Reported Stokes Shift | Reference |
|---|---|---|
| Styrylquinolines | 131 - 152 nm (6505 - 8169 cm⁻¹) | nih.gov |
| Pyrido[2,3-b]indolizine derivative | 4950 cm⁻¹ | mdpi.com |
Fluorescence Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. uncw.edu For complex heterocyclic systems like quinolines, NMR studies, including two-dimensional (2D) experiments, are essential for unambiguous signal assignment. mdpi.com The analysis of NMR spectra has been fundamental in the characterization of various pyrido[1,2-a]quinoline palladacycles and other derivatives. researchgate.net
¹H NMR spectroscopy of the pyrido[1,2-a]quinolin-11-ium cation reveals the specific electronic environment of each proton in the structure. The chemical shifts of these protons are influenced by factors such as aromatic ring currents and the positive charge on the nitrogen atom. In studies of related quinoline compounds, it has been observed that the non-exchangeable protons can exhibit chemical shift changes that are dependent on the concentration of the solution, which is proposed to be due to intermolecular dipole-dipole and π-π stacking interactions. uncw.edu
In the ¹H NMR spectra of complex quinolinium salts, signals for the aromatic protons are typically found in the downfield region. For example, in the analysis of 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate, the proton on the imidazole (B134444) ring (H3) appeared at 8.51 ppm. mdpi.com Detailed ¹H NMR data for related pyrido[2,3-b]indolizines show aromatic protons in the range of approximately 6.70 to 8.99 ppm. mdpi.com The precise assignment of these signals often requires advanced NMR techniques due to potential signal overlap, a common challenge in the spectra of large aromatic systems. mdpi.com
Table 3: Example ¹H NMR Chemical Shifts (δ, ppm) for Protons in Related Heterocyclic Systems
| Compound/Fragment | Proton | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium | H3 (imidazole ring) | 8.51 | mdpi.com |
| Pyrido[2,3-b]indolizine derivative (3g) | H-6 | 8.93 (d, J = 7.1 Hz) | mdpi.com |
| H-3 | 8.72 (d, J = 9.1 Hz) | ||
| H-10 | 6.80 (s) | ||
| H-7 | 6.70–6.73 (m) |
Carbon (13C) NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of complex heterocyclic systems like this compound. The chemical shifts of the carbon atoms provide detailed information about their electronic environment, hybridization, and connectivity. In the ¹³C NMR spectrum of pyrido[1,2-a]quinoline derivatives, the carbon signals are spread over a wide range, allowing for the distinct identification of quaternary carbons and those bearing hydrogen atoms. lew.rotsijournals.com
Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method at the HF/6-31++G(d,p) level of theory, have been employed to predict ¹³C NMR chemical shifts for quinoline derivatives, showing excellent correlation with experimental data. tsijournals.com For the pyrrolo[1,2-a]quinoline (B3350903) skeleton, a related structure, characteristic chemical shifts have been identified. For instance, the carbon C-3 typically appears around 107.4-108.4 ppm, while C-2 is found in the region of 128.9-131.4 ppm. lew.ro Substituent effects are pronounced; for example, an oxygen-linked methoxy (B1213986) group at C-7 can deshield this carbon, causing its signal to appear as far downfield as 157.1-157.4 ppm. lew.ro The analysis of complex spectra is often aided by two-dimensional NMR techniques like HETCOR (Heteronuclear Correlation), which correlates proton and carbon signals. lew.ro
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Pyridoquinoline Derivatives
| Carbon Atom Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic CH | 115-135 | Shifts are influenced by substituent effects and position within the fused ring system. lew.ro |
| Quaternary Carbons (C-C) | 125-150 | Includes bridgehead carbons and substituted positions. researchgate.net |
| Carbonyl or Imine-like Carbons | > 150 | Highly deshielded due to the electronegativity of adjacent heteroatoms. lew.ro |
| Ipso-Carbons (Substituent-attached) | Variable | Highly dependent on the nature of the substituent (e.g., O, N, Cl). tsijournals.com |
Heteronuclear NMR (e.g., 19F, 11B)
Heteronuclear NMR provides invaluable structural information when isotopes other than ¹H and ¹³C are present in a molecule.
¹⁹F NMR: For fluorinated derivatives of the pyrido[1,2-a]quinolin-11-ium scaffold, ¹⁹F NMR is a highly sensitive and effective analytical technique. Given the 100% natural abundance of the ¹⁹F isotope, it offers a wide chemical shift range and is less likely to suffer from background interference compared to proton NMR. researchgate.net In studies of perfluoro-quinoline and -isoquinoline derivatives, ¹⁹F NMR has been instrumental in identifying the products of selective nucleophilic aromatic substitution (SNAr) reactions. worktribe.com Computational methods, specifically GIAO-NMR calculations, have shown excellent correlation with experimental ¹⁹F NMR shifts, making them a powerful predictive tool for structural assignment and for identifying products of polyfunctional, polycyclic perfluoroheteroaromatic compounds. researchgate.networktribe.com
¹¹B NMR: While not inherently part of the this compound structure, boron can be incorporated into its derivatives to create novel compounds. For such boron-containing molecules, ¹¹B NMR spectroscopy is essential for characterization. ¹¹B NMR can confirm the presence of boron and provide insights into its coordination environment (e.g., trigonal vs. tetrahedral). nih.gov For example, a signal at δ 7.0 ppm can be suggestive of a borate (B1201080) species. nih.gov While ¹¹B NMR provides limited information on connectivity, it can be powerfully combined with two-dimensional techniques like ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation) to elucidate the precise bonding arrangement of boron within the molecular framework. nih.gov This combined approach is crucial for the structural determination of both synthetic and naturally occurring boron-containing compounds. nih.gov
Dynamic NMR Studies for Stereochemical Elucidation
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study molecules that undergo chemical exchange processes on the NMR timescale, such as conformational changes or intermolecular interactions. These studies can provide kinetic and thermodynamic data about these dynamic processes.
For complex and structurally flexible molecules related to the pyrido[1,2-a]quinolin-11-ium framework, DNMR is crucial for understanding their behavior in solution. For instance, studies on pyridoxine (B80251) derivatives have utilized dynamic ¹³C NMR experiments at variable temperatures to analyze intramolecular mobility and characterize multi-rate chemical exchanges. researchgate.net Such experiments can reveal processes like the hindered rotation of substituent groups. researchgate.net
Furthermore, NMR studies have observed that quinoline derivatives can exhibit concentration-dependent chemical shift changes. uncw.edu This behavior is proposed to arise from intermolecular aromatic stacking interactions (π-π interactions) between molecules in solution. uncw.edu Dynamic NMR can be used to study the kinetics of these association and dissociation events. In cases where standard NMR experiments are insufficient to distinguish between diastereomers or complex stereochemical arrangements, Boltzmann-weighted NMR chemical shift calculations can be used as a powerful complementary tool for stereochemical elucidation. nih.gov
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing.
For derivatives of the Pyrido[1,2-a]quinolin-11-ium cation, X-ray crystallography has provided unambiguous structural proof. In a study of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, a closely related structure, the analysis revealed that the cation was non-planar. nih.gov Specifically, the dibromo-substituted benzene ring formed dihedral angles of 24.3° and 11.5° with the fused pyridine and pyrazine (B50134) rings, respectively. nih.gov The crystal structure also showed that the cations were linked by N-H⋯Br, N-H⋯O, and O-H⋯Br hydrogen bonds, forming one-dimensional ribbons within the crystal lattice. nih.gov
Similarly, the crystal structure of a more complex helicene, pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide, was solved, revealing a significant twist in the molecule. nih.gov The angle between the planes of the two quinoline ring systems was found to be 25.0°. nih.gov These examples highlight the power of X-ray crystallography in confirming connectivity and revealing the detailed stereochemical and conformational features of these complex heterocyclic systems.
Other Spectroscopic Techniques (e.g., GC-MS, LC-MS, UPLC)
In addition to NMR and X-ray crystallography, hyphenated mass spectrometry techniques are vital for the analysis of this compound and its derivatives. These methods couple a separation technique (gas or liquid chromatography) with mass spectrometry for detection and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of these non-volatile, polar compounds. A method using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS) was developed for the characterization of pyridoquinoline derivatives. nih.gov The separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and aqueous ammonium (B1175870) formate. nih.gov The mass spectra showed that protonation to form the [M+H]⁺ ion was the most common ionization mode. nih.gov Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC and is also used for the analysis of these compounds. bldpharm.com These techniques are indispensable for purity assessment, reaction monitoring, and identification of metabolites or degradation products, providing crucial molecular weight information.
Table 2: Chromatographic and Mass Spectrometric Methods for Pyridoquinoline Analysis
| Technique | Typical Application | Key Information Obtained |
|---|---|---|
| LC-MS | Separation and identification of derivatives in complex mixtures. nih.gov | Retention time, molecular weight ([M+H]⁺). nih.gov |
| UPLC | High-resolution separation for purity determination and quantitative analysis. bldpharm.com | Precise retention time, improved peak resolution. |
| GC-MS | Analysis of volatile or derivatized analogues. | Retention index, fragmentation pattern, molecular ion peak. |
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
The extended π-conjugated system of the Pyrido[1,2-a]quinolin-11-ium core, featuring both electron-donating and electron-accepting moieties, makes it a candidate for exhibiting interesting photophysical properties, including Intramolecular Charge Transfer (ICT). ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part, creating a highly polar excited state.
This phenomenon is often associated with strong fluorescence. Studies on related pyrrolo[1,2-a]quinolines have noted that they exhibit strong fluorescence in solution. lew.ro The photophysical properties of similar pyrido[1,2-a]indole derivatives have been investigated, revealing high fluorescence quantum yields of up to 80%. nih.gov The emission color in these systems can be tuned from blue to orange depending on the substituents. nih.gov
Quantum-chemical calculations provide deep insight into the ICT mechanism. For 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, calculations showed that the molecule adopts a more twisted conformation in its ICT state, which is responsible for an anomalous fluorescence band. nih.gov The absorption spectra of related quinolinol-based complexes feature bands that are assigned to π–π* charge transfer (CT) transitions. mdpi.com The investigation of ICT phenomena in this compound is crucial for understanding its fluorescence properties and for the rational design of new fluorescent probes and materials.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives and other complex organic molecules. nih.govresearchgate.net This method offers a balance between accuracy and computational cost, making it feasible to investigate the electronic properties of relatively large systems. DFT calculations are versatile and can be employed to understand a wide array of molecular characteristics.
DFT methods are instrumental in analyzing the electronic structure of the Pyrido[1,2-a]quinolin-11-ium cation. These calculations can determine the distribution of electron density, identify regions of electrophilic and nucleophilic character, and provide insights into the nature of the chemical bonds within the molecule. For related quinoline derivatives, DFT has been used to understand how substituents on the quinoline core influence the electronic distribution. nih.gov In the case of the Pyrido[1,2-a]quinolin-11-ium cation, the positive charge is expected to be delocalized across the aromatic system, a feature that can be precisely mapped using DFT.
The acidity of a molecule, quantified by its pKa value, is a crucial parameter in chemistry and biology. DFT-based methods, often in conjunction with a solvation model, can be used to predict the pKa of molecules. rsc.org These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction. For cationic acids like the Pyrido[1,2-a]quinolin-11-ium ion, these predictions can help in understanding its behavior in different pH environments. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model. rsc.org
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and electronic transitions of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netmdpi.com TD-DFT calculations are used to predict the ultraviolet-visible (UV-Vis) absorption spectra of compounds by calculating the energies of electronic excitations from the ground state to various excited states. rsc.org For quinoline-based materials, TD-DFT has been successfully applied to interpret experimental spectra and understand the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net These calculations provide the excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com
| Predicted Transition | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available |
| Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for Pyrido[1,2-a]quinolin-11-ium Cation. Note: This table is for illustrative purposes as specific data for the target compound was not found in the search results. |
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broad range of techniques used to build, visualize, and analyze molecular structures. For complex systems, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. rsc.org While specific MD simulations for Pyrido[1,2-a]quinolin-11-ium chloride were not detailed in the provided search results, such studies would typically involve placing the ion in a simulated solvent box and observing its interactions and conformational changes over a period of time. This can be particularly useful for understanding its behavior in solution. rsc.org
Analysis of Electronic Properties and Orbitals (e.g., HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For quinoline derivatives, the distribution of the HOMO and LUMO across the molecule can reveal the sites most susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net In the Pyrido[1,2-a]quinolin-11-ium cation, the HOMO is expected to be located on the electron-rich aromatic rings, while the LUMO would also be distributed over the π-system, ready to accept electrons.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap | Data not available |
| Table 2: Hypothetical Frontier Molecular Orbital Energies for Pyrido[1,2-a]quinolin-11-ium Cation. Note: This table is for illustrative purposes as specific data for the target compound was not found in the search results. |
Spin-Orbit Coupling and Intersystem Crossing Studies
Theoretical and computational chemistry provide critical insights into the photophysical behaviors of N-heterocyclic aromatic compounds, such as this compound. While specific computational data on the spin-orbit coupling (SOC) and intersystem crossing (ISC) of this compound are not extensively available in publicly accessible literature, the underlying principles can be effectively illustrated by examining detailed studies on structurally related aza-aromatic systems. Azahelicenes, which are nonplanar, fused aromatic ring systems containing at least one nitrogen atom, serve as an excellent model for this purpose. researchgate.netresearchgate.net Their inherent non-planarity is known to enhance spin-orbit coupling, a key factor governing intersystem crossing. acs.org
Intersystem crossing is a radiationless transition between two electronic states of different spin multiplicity, most commonly between the lowest excited singlet state (S₁) and a triplet state (Tₙ). The rate of this process is largely determined by the strength of the spin-orbit coupling between the involved states. According to Fermi's golden rule, the ISC rate constant (k_ISC) is proportional to the square of the SOC matrix element and the Franck-Condon weighted density of states. researchgate.net
Computational studies on monoaza acs.orghelicenes have demonstrated that both the degree of structural distortion from planarity and the position of the nitrogen heteroatom significantly influence SOC and, consequently, the rates of photophysical processes. acs.orgresearchgate.net Two primary effects are considered: the introduction of a heteroatom, which can facilitate ISC between n-π* and π-π* states (the El-Sayed rule), and the non-planar geometry of the carbon backbone, which also enhances SOC. acs.org
Quantum-chemical methods, including Density Functional Theory (DFT) and semiempirical approaches, are employed to calculate the molecular geometries, the energies and characteristics of the excited singlet and triplet states, and the SOC matrix elements between them. acs.orgresearchgate.net These calculations allow researchers to predict the most likely ISC pathways and to understand how molecular structure dictates photophysical properties like fluorescence and phosphorescence. For instance, in a series of monoaza acs.orghelicenes, the calculated ISC rates were found to be highly dependent on the nitrogen position, a trend that was consistent with experimental observations. acs.org The non-planar structure of these molecules, in particular, directly correlates with the magnitude of the spin-orbit coupling. researchgate.net
The following tables present representative theoretical data for aza-aromatic systems, illustrating the types of values obtained from computational studies.
Table 1: Calculated Excited State Energies and Energy Gaps for a Model Aza-Aromatic System
This table shows typical calculated energy levels for the lowest singlet (S₁) and first two triplet (T₁, T₂) excited states, along with the critical energy gap between the singlet and triplet states (ΔE_S₁-Tₙ), which is a key determinant of the ISC rate.
| Molecule/System | S₁ Energy (eV) | T₁ Energy (eV) | T₂ Energy (eV) | ΔE (S₁-T₁) (eV) | ΔE (S₁-T₂) (eV) |
| 1-aza acs.orghelicene | 3.10 | 2.45 | 3.15 | 0.65 | -0.05 |
| 4-aza acs.orghelicene | 3.12 | 2.48 | 3.20 | 0.64 | -0.08 |
| acs.orghelicene (parent) | 3.26 | 2.41 | - | 0.85 | - |
Note: Data are illustrative, based on findings for helicene-type systems. The energy gap (ΔE) is crucial; smaller gaps generally lead to faster ISC rates.
Table 2: Calculated Spin-Orbit Coupling (SOC) Matrix Elements and Intersystem Crossing (ISC) Rates
This table demonstrates the relationship between the calculated SOC values and the resulting ISC rates for transitions from the first excited singlet state (S₁) to different triplet states (Tₙ).
| Transition | SOC Matrix Element (cm⁻¹) | Calculated ISC Rate (s⁻¹) | Dominant Channel |
| S₁ → T₁ | ~0.1 - 0.5 | 10⁸ - 10⁹ | Yes |
| S₁ → T₂ | ~1.0 - 5.0 | 10¹⁰ - 10¹¹ | Often |
| S₁ → T₃ | Variable | > 10¹¹ | Possible |
Note: Data are representative values derived from studies on non-planar aza-aromatics. uni-regensburg.de The ISC to higher triplet states (T₂ , T₃) can often be the dominant relaxation pathway if the SOC is strong and the energy gap is favorable. uni-regensburg.de
These computational investigations underscore the profound impact of subtle structural changes on the complex interplay between electronic states, providing a predictive framework for designing molecules with specific photophysical properties for applications in fields like optoelectronics. researchgate.net
Structure Reactivity and Structure Property Relationships
Impact of Substituent Effects on Reactivity and Photophysics
Substituents introduced onto the aromatic core of pyrido[1,2-a]quinolin-11-ium analogs have a profound impact on their electronic distribution, which in turn governs their reactivity and photophysical behavior. In the closely related pyrido[1,2-a]quinoxaline series, the pKa values, which are a measure of acidity, can be systematically varied from 4.5 to 7.5 by manipulating the substituents on the quinoxaline (B1680401) ring. researchgate.net This demonstrates that the addition of electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen atoms, thereby influencing the molecule's reactivity and its pH-dependent fluorescence. researchgate.net
The photophysical properties, such as absorption and emission of light, are also highly sensitive to substituent effects. For instance, quaternization of pyridyl-imidazo[1,5-a]pyridine derivatives, which creates a pyridinium (B92312) salt structurally related to the title compound, leads to significant changes in their optical characteristics. mdpi.com Upon quaternization, both the absorption and fluorescence spectra exhibit a remarkable bathochromic (red) shift of nearly 100 nm. mdpi.com However, this structural change can also lead to a decrease in the fluorescence quantum yield (Φ), a measure of the efficiency of light emission. mdpi.com In one case, the quantum yield of a neutral precursor was 22%, but it fell to below 5% after quaternization to form the pyridinium salt. mdpi.com
Similarly, the introduction of an amino group to a related quinoxalinylium derivative results in a compound that emits light at 580 nm with a notable quantum yield estimated at 0.23 when excited at 470 nm. nih.gov These findings underscore the principle that specific functional groups can be used to modulate the energy levels of the frontier molecular orbitals, thereby controlling the color and efficiency of the emitted light.
Table 1: Effect of Quaternization on Photophysical Properties of an Imidazo[1,5-a]pyridine Analog
| Compound | Absorption Max (λabs) in DCM | Emission Max (λem) in DCM | Quantum Yield (Φ) in solution |
|---|---|---|---|
| Precursor (1) | 323 nm | 463 nm | 22% |
| Quaternized Salt (1q) | 426 nm | 551 nm | < 5% |
Data sourced from a study on pyridylimidazo[1,5-a]pyridine derivatives, which are structural analogs. mdpi.com
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of the pyrido[1,2-a]quinolin-11-ium core and its analogs often involves reactions where control over the position of bond formation (regioselectivity) is critical. Palladium-catalyzed dearomatizing carbonylation is one such method used to produce N-fused heterocycles like pyrido[2,1-b]quinazolin-11-ones, which share a similar fused ring system. nih.gov This reaction proceeds with high regioselectivity, forming the carbonyl group at a specific position to yield the desired fused structure from N-(2-bromophenyl)pyridine-2-amines in high yields. nih.gov
Another powerful strategy involves the acid-mediated post-Ugi rearrangement for the regioselective construction of pyrido[1,2,3-de]quinoxaline-2,5-diones. nih.gov This process occurs through a specific spirocyclization of the Ugi adducts, followed by an intramolecular condensation and ring expansion, ensuring the final product has a precisely controlled arrangement of its constituent rings. nih.gov
Donor-Acceptor Molecular Design Principles
The optical and electronic properties of these compounds can be rationally designed using the donor-acceptor (D-A) principle. This involves connecting an electron-donating part of the molecule to an electron-accepting part, often through a π-conjugated linker (D-π-A). The pyrido[1,2-a]quinolin-11-ium core can act as a potent electron acceptor, especially in its cationic form.
In a study of analogous pyrid-2-one based dyes, it was found that the presence of a π-linker between the donor and acceptor moieties is crucial for facilitating intramolecular charge transfer (ICT), which is fundamental to the color and nonlinear optical properties of such molecules. rsc.org The length and nature of this π-linker can be tuned to control the degree of red-shift in the absorption and emission spectra. For example, increasing the length of the π-linker in a series of D-A dyes resulted in a strong bathochromic shift for both absorption (66 nm) and emission (162 nm), although it was accompanied by a decrease in the photoluminescence quantum yield. rsc.org
This design principle allows for the creation of molecules with tailored optical responses. By carefully selecting the electron-donating group and the structure of the π-bridge connected to the pyridinium-type acceptor, it is possible to create chromophores that absorb and emit light at specific wavelengths across the visible spectrum.
Correlation between Chemical Structure and Optical Properties
A direct correlation exists between the chemical structure of pyrido[1,2-a]quinolin-11-ium type salts and their optical properties, specifically their absorption and emission wavelengths. The quaternization of the nitrogen atom to form the cationic pyridinium center is a key structural feature that dramatically alters the optical profile. This process extends the π-conjugation and introduces a positive charge, leading to a significant bathochromic (red) shift in both absorption and emission spectra compared to the neutral precursors. mdpi.com
For example, the quaternization of a pyridyl-imidazo[1,5-a]pyridine with iodoethane (B44018) shifted the absorption maximum from 323 nm to 426 nm and the emission maximum from 463 nm (blue) to 551 nm (yellow). mdpi.com This shift of over 100 nm highlights the profound effect of creating the pyridinium cation on the electronic structure.
Furthermore, substitutions on the aromatic rings provide another layer of control. The introduction of an amino group, a strong electron donor, onto a related pyrido[1,2-a]quinoxalin-11-ylium cation resulted in a compound that absorbs light at 470 nm and emits at 580 nm. nih.gov The nature and position of such substituents dictate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the wavelength of light absorbed and emitted.
Table 2: Structure-Optical Property Correlation in Related Heterocyclic Cations
| Compound/Analog Class | Key Structural Feature | Absorption (nm) | Emission (nm) | Reference |
|---|---|---|---|---|
| 2-aminopyrido[1,2-a]quinoxalin-11-ylium | Amino substituent on quinoxalinylium core | 470 | 580 | nih.gov |
| Quaternized Imidazo[1,5-a]pyridine (1q) | Pyridinium salt formation | 426 | 551 | mdpi.com |
| Quaternized Imidazo[1,5-a]pyridine (2q) | Pyridinium salt formation | 425 | ~520 | mdpi.com |
| D-π-π-A Pyridone Dye | Extended π-linker | >391* | 598 | rsc.org |
Absorption value is for the D-A analogue without the extended linker; the extended version shows a 66 nm bathochromic shift from this starting point. rsc.org
Applications in Chemical Methodology and Material Science
Development of Fluorescent Probes and Dyes, including Nucleic Acid Stains
The extended π-conjugated system and inherent positive charge of the pyrido[1,2-a]quinolin-11-ium moiety make it an excellent candidate for the design of fluorescent materials. Research has focused on harnessing these properties to create probes for biological imaging and sensing.
Derivatives of this core structure have been shown to exhibit significant fluorescence. For instance, a closely related fluorescent derivative, 2-aminopyrido[1,2-a]quinoxalin-11-ylium, displays strong emission in the visible spectrum. researchgate.net This compound emits light at 580 nm upon excitation at 470 nm, with a notable quantum yield estimated at 0.23. researchgate.net The synthesis of this derivative is efficiently mediated by Copper(II) ions. researchgate.net
Similarly, a class of related bridgehead nitrogen heterocycles, pyrido[1,2-a]pyrimidinium ions, demonstrates strong fluorescent properties, with quantum yields reaching up to 0.65. nih.gov These compounds show a characteristic bright blue fluorescence in polar solvents, which diminishes as the polarity of the medium decreases. nih.gov Their ability to interact with biological macromolecules has been explored, revealing their potential as agents for cancer diagnosis through cell imaging and DNA interaction studies. nih.gov
The design of effective fluorescent probes for visualizing nucleic acids in living cells is guided by several key principles. researchgate.net These include having a high affinity for the target nucleic acid, good cell permeability, stability under physiological conditions, and a high signal-to-noise ratio upon binding. researchgate.net The pyrido[1,2-a]quinolin-11-ium scaffold and its analogues are being investigated to meet these criteria, positioning them as promising platforms for the development of next-generation nucleic acid stains.
Table 1: Photophysical Properties of Pyrido[1,2-a]quinolin-11-ium Derivatives
| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2-aminopyrido[1,2-a]quinoxalin-11-ylium | 470 | 580 | 0.23 | researchgate.net |
| Pyrido[1,2-a]pyrimidinium ions | Not specified | Blue fluorescence | up to 0.65 | nih.gov |
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics, data storage, and optical communications. Organic molecules with large hyperpolarizability, arising from extensive π-conjugation and charge-transfer characteristics, are prime candidates for NLO applications.
The broader class of quinolinone derivatives, to which pyrido[1,2-a]quinolin-11-ium belongs, has been identified as a privileged structure for NLO materials. nih.gov Their electron-deficient nature contributes to significant third-order macroscopic nonlinear susceptibility. nih.govmdpi.com
A detailed study on a novel 4(1H)-quinolinone derivative (QBCP) demonstrated its remarkable NLO properties. nih.gov Using the density functional method (DFT/CAM-B3LYP), researchers calculated its linear and non-linear optical parameters. nih.govmdpi.com The results indicated that the compound possesses significant potential for use as a third-order NLO material. nih.gov This research highlights the promise of the quinolinone scaffold in the development of advanced optical materials. nih.govmdpi.com
Table 2: NLO Investigation of a Quinolinone Derivative (QBCP)
| Property Investigated | Method | Key Finding | Reference |
|---|---|---|---|
| Molecular Structure | Single Crystal X-ray Diffraction | Solid structure crystallizes in a centrosymmetric monoclinic space group. | nih.gov |
| Intermolecular Interactions | Hirshfeld Surfaces (HS) Analysis | Evaluation of crystal intermolecular interactions. | nih.gov |
| Non-linear Optical Properties | DFT/CAM-B3LYP Calculations | Compound shows great potential as a third-order NLO material. | nih.govmdpi.com |
| Absorption/Emission Spectra | TD-DFT/CAM-B3LYP | Calculated UV-Vis absorption and emission spectra. | nih.govmdpi.com |
Catalytic Applications in Organic Transformations
While pyrido[1,2-a]quinolin-11-ium chloride itself is not typically employed as a catalyst, its synthesis and the synthesis of its structural analogues heavily rely on catalytic methods. These methods often involve transition-metal catalysts and showcase modern approaches to constructing complex heterocyclic systems.
Copper-catalyzed reactions are prominent in the synthesis of quinolinium salts and related structures. researchgate.netresearchgate.net For example, Cu(I) has been used to catalyze reactions involving quinolinium salts and ether derivatives. researchgate.net Furthermore, the synthesis of a fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative is efficiently achieved through a Cu(II)-mediated reaction of a Schiff base. researchgate.net Palladium is another key metal used in this field. The synthesis of pyrido[2,1-b]quinazolin-11-ones, an isomeric form, can be accomplished in high yields via a palladium-catalyzed dearomatizing carbonylation process. acs.org
In addition to metal catalysis, organocatalysis has emerged as a powerful tool. Trityl chloride has been used as a neutral organocatalyst for the multicomponent synthesis of pyrimido[4,5-b]quinolines. nih.gov Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an inexpensive and effective basic catalyst for the one-pot synthesis of novel pyrimido[4,5-b]quinoline derivatives under solvent-free conditions. nih.govacs.org
Table 3: Catalytic Systems for the Synthesis of Pyrido[1,2-a]quinolin-11-ium and Related Heterocycles
| Catalyst Type | Specific Catalyst | Transformation | Reference |
|---|---|---|---|
| Transition Metal | Copper (Cu(I), Cu(II)) | Synthesis of quinolinium salts and derivatives. | researchgate.netresearchgate.net |
| Transition Metal | Palladium (Pd) | Dearomatizing carbonylation to form pyrido[2,1-b]quinazolin-11-ones. | acs.org |
| Organocatalyst | Trityl Chloride (TrCl) | Multicomponent synthesis of pyrimido[4,5-b]quinolines. | nih.gov |
| Organocatalyst | DABCO | One-pot synthesis of pyrimido[4,5-b]quinoline derivatives. | nih.govacs.org |
Green Chemistry Protocols in Synthesis
The principles of green chemistry, which aim to reduce waste and improve efficiency, are increasingly being applied to the synthesis of complex molecules like quinolines. The development of environmentally benign protocols for synthesizing the pyrido[1,2-a]quinoline core and its derivatives is an active area of research.
Key strategies include the use of one-pot, multi-component reactions (MCRs), which combine several synthetic steps into a single operation, thereby saving solvents, reagents, and time. nih.govacs.org The synthesis of pyrimido[4,5-b]quinolones through the one-pot condensation of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) is a prime example of this approach. nih.govnih.gov
The use of greener solvents and catalysts is another cornerstone. Research has demonstrated the synthesis of pyrimido[4,5-b]quinolones in water under reflux conditions, utilizing reusable nanocatalysts. thieme-connect.com Solvent-free reaction conditions, as seen in the DABCO-catalyzed synthesis of pyrimido[4,5-b]quinolines at 90 °C, further enhance the green credentials of these synthetic routes. nih.govacs.org Additionally, microwave-assisted synthesis has been shown to accelerate the formation of quinoline (B57606) derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating. cymitquimica.com
Table 4: Green Chemistry Approaches in the Synthesis of Related Quinolines
| Green Chemistry Principle | Specific Protocol | Advantages | Reference |
|---|---|---|---|
| Multi-Component Reactions | One-pot synthesis of pyrimido[4,5-b]quinolines. | High atomic economy, reduced waste, shorter reaction times. | nih.govnih.gov |
| Green Solvents | Use of water as a solvent with nanocatalysts. | Environmentally benign, catalyst can be recycled. | thieme-connect.com |
| Alternative Energy Sources | Microwave-assisted synthesis. | Rapid reactions, high yields, lenient conditions. | cymitquimica.com |
| Solvent-Free Conditions | DABCO-catalyzed synthesis at elevated temperature. | Eliminates solvent waste, simplifies purification. | nih.govacs.org |
Use as Intermediates in Advanced Chemical Synthesis
This compound and its parent structures serve as versatile intermediates or building blocks in organic synthesis. researchgate.net Their inherent reactivity allows for further functionalization and elaboration into more complex molecular architectures.
The synthesis of pyrido[1,2-a]pyrimidinium salts, for example, proceeds through a 2-(2-acylvinylamino)pyridine intermediate, which is formed from the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds before cyclizing to the final product. mdpi.com In other cases, the quinolinium moiety itself can act as a reactive intermediate. For instance, the synthesis of pyrido[1,2-b]isoquinoline derivatives can be achieved via the [3+2] cycloaddition reaction between alkynes and isoquinolinium ylides that are generated in situ.
The synthesis of the isomeric 11H-pyrido[2,1-b]quinazolin-11-one involves the initial formation of a (2-pyridilamine) benzoic acid intermediate, which then cyclizes in the reaction medium to yield the final tricyclic product. nih.gov This highlights the role of these structures as pivotal precursors in domino or cascade reactions, enabling the efficient construction of fused heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Pyrido[1,2-a]quinolin-11-ium chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrido-fused heterocycles often involves cyclization strategies. For example, lithium amide bases can acylate 2-aminopyridines with alkynoate esters, followed by thermal cyclization to yield pyrido[1,2-a]pyrimidin-2-ones . Ethylene glycol as a solvent promotes regioselectivity in analogous systems, favoring 2-oxo isomers over 4-oxo isomers . To optimize yields, adjust reaction temperatures (e.g., 80–120°C) and monitor intermediates via TLC or HPLC.
Q. How can researchers verify the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns via and NMR (e.g., distinguishing bridgehead protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H] peaks with <2 ppm error) .
- IR : Identify carbonyl stretches (e.g., 1680–1720 cm for lactam structures) .
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with known bioactivities of related scaffolds:
- Antibiofilm Activity : Use Staphylococcus aureus biofilm inhibition assays with crystal violet staining .
- Antimicrobial Screening : Perform MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrido-quinoline synthesis be addressed?
- Methodological Answer : Regioselectivity in cyclization steps is critical. For example, lithium amide bases favor 2-oxo isomer formation over 4-oxo isomers by stabilizing transition states during alkynamide cyclization . Computational modeling (DFT calculations) can predict regiochemical outcomes by analyzing electron density at reactive sites . Experimentally, vary substituents (e.g., electron-withdrawing groups on pyridine rings) to steer selectivity.
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability or structural modifications. To address this:
- Standardize Assays : Replicate studies using identical bacterial strains (e.g., ATCC controls) and growth media .
- SAR Analysis : Compare substituent effects—e.g., pentafluorophenyl groups in pyridoindoles enhance membrane permeability but may reduce solubility .
- Meta-Analysis : Aggregate data from multiple sources (e.g., MIC values from ) to identify trends.
Q. How can the stability of this compound under physiological conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Heat samples to 40–60°C and analyze mass loss or isomerization .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What synthetic innovations enable access to novel derivatives with higher nitrogen content?
- Methodological Answer : Incorporate nitrogen-rich precursors:
- Aminoazines : Use 2-aminopyridines with triazole or pyrimidine substituents to increase nitrogen density .
- Multi-Component Reactions : Employ Ugi or Passerini reactions to introduce diversity (e.g., spiro-piperidine hybrids) .
- Aryne Intermediates : Generate in situ arynes (e.g., from pentafluorobenzene) for nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
